molecular formula C14H10BrF3 B14031454 4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl

4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl

Katalognummer: B14031454
Molekulargewicht: 315.13 g/mol
InChI-Schlüssel: BAGSWZZGPXWJKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom, methyl group, and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds such as:

    4-Bromo-3-methyl-2-trifluoromethyl-thiophene: This compound has a thiophene ring instead of a biphenyl structure, which imparts different electronic and steric properties.

    4-Bromo-3-methyl-2-trifluoromethyl-pyridine: This compound contains a pyridine ring, which can affect its reactivity and interactions with other molecules.

    Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: This compound has an azobenzene moiety, which can undergo photoisomerization and be used in photoactive materials.

The uniqueness of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in its specific combination of substituents and the resulting properties that make it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C14H10BrF3

Molekulargewicht

315.13 g/mol

IUPAC-Name

1-bromo-2-methyl-4-[2-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H10BrF3/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16,17)18/h2-8H,1H3

InChI-Schlüssel

BAGSWZZGPXWJKA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.